(2-Fluoro-4-phenoxyphenyl)methanamine
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Overview
Description
(2-Fluoro-4-phenoxyphenyl)methanamine is an organic compound that belongs to the class of phenylmethylamines It features a benzylamine moiety substituted with a fluorine atom at the 2-position and a phenoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-phenoxyphenyl)methanamine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoro-4-nitrobenzene with phenol, followed by reduction of the nitro group to an amine. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-phenoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted benz
Properties
Molecular Formula |
C13H12FNO |
---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
(2-fluoro-4-phenoxyphenyl)methanamine |
InChI |
InChI=1S/C13H12FNO/c14-13-8-12(7-6-10(13)9-15)16-11-4-2-1-3-5-11/h1-8H,9,15H2 |
InChI Key |
YNEQXTYAPGVRPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)CN)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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